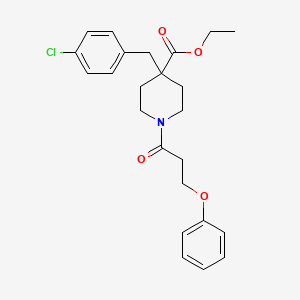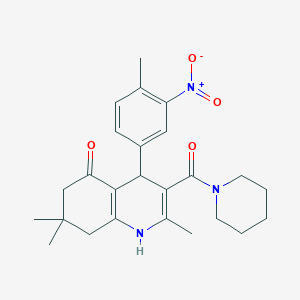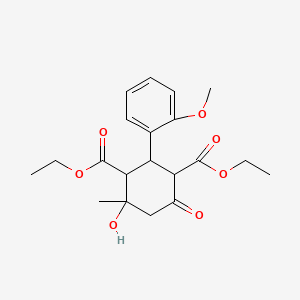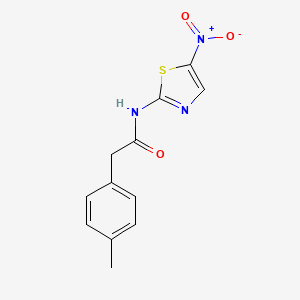![molecular formula C23H20F3N3O2 B4056661 2-methyl-5-oxo-N-pyridin-3-yl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B4056661.png)
2-methyl-5-oxo-N-pyridin-3-yl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
概要
説明
2-methyl-5-oxo-N-pyridin-3-yl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is a complex organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including a trifluoromethyl group, pyridine ring, and carboxamide moiety, contributes to its unique chemical properties and reactivity.
科学的研究の応用
2-methyl-5-oxo-N-pyridin-3-yl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies to explore its effects on cellular processes, enzyme activity, and gene expression.
準備方法
The synthesis of 2-methyl-5-oxo-N-pyridin-3-yl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Pyridine Ring Formation: The pyridine ring can be constructed through a Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Carboxamide Formation: The carboxamide moiety can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, alternative solvents, and continuous flow reactors.
化学反応の分析
2-methyl-5-oxo-N-pyridin-3-yl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the quinoline ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group or the pyridine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Condensation: The carboxamide group can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 2-methyl-5-oxo-N-pyridin-3-yl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in altered cellular signaling and gene expression. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Similar compounds to 2-methyl-5-oxo-N-pyridin-3-yl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide include:
Quinoline Derivatives: Compounds with a quinoline core structure, such as chloroquine and quinine, are known for their antimalarial properties.
Trifluoromethylated Compounds: Compounds containing a trifluoromethyl group, such as fluoxetine and celecoxib, exhibit enhanced pharmacological properties due to the electron-withdrawing nature of the trifluoromethyl group.
Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine, play essential roles in biological processes and are used as vitamins or coenzymes.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
2-methyl-5-oxo-N-pyridin-3-yl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2/c1-13-19(22(31)29-14-6-5-11-27-12-14)20(21-17(28-13)9-4-10-18(21)30)15-7-2-3-8-16(15)23(24,25)26/h2-3,5-8,11-12,20,28H,4,9-10H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCMKCXRHKBCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3C(F)(F)F)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate](/img/structure/B4056583.png)
![1-(3-methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4056594.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4056608.png)

![7-(Cyclopropylmethyl)-2-thiophen-3-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4056616.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4056620.png)
![N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4056622.png)
![N-[4-(BUTYLSULFAMOYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B4056624.png)

![3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]pyridine](/img/structure/B4056634.png)


